molecular formula C21H22N2O3 B7719913 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide

Cat. No. B7719913
M. Wt: 350.4 g/mol
InChI Key: RNVNJBISWQPJFD-UHFFFAOYSA-N
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, also known as HMMA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMMA-2 is a derivative of quinoline, a heterocyclic aromatic compound that has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair and maintenance, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Apart from its anticancer properties, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has also been shown to have anti-inflammatory and antioxidant effects. Studies have demonstrated that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide can reduce the production of pro-inflammatory cytokines and reactive oxygen species, indicating its potential application in inflammatory diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide in lab experiments is its high potency and selectivity towards PARP inhibition. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide. One of the potential applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is its use in combination therapy with other anticancer drugs to enhance their efficacy. Furthermore, the development of more water-soluble derivatives of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide could improve its bioavailability and therapeutic potential. Additionally, the investigation of the effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide in other disease models such as neurodegenerative disorders and cardiovascular diseases could provide new insights into its therapeutic properties.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, is a promising compound that has shown potential therapeutic properties in various scientific research studies. Its ability to inhibit PARP and induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. Additionally, its anti-inflammatory and antioxidant effects could have applications in other disease models. Further research is needed to explore the full potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide and its derivatives in various disease models.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide involves the reaction of 2-hydroxy-7-methylquinoline with m-tolylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide as a white solid with a melting point of 137-139°C.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been investigated for its potential therapeutic properties in various scientific research studies. One of the significant applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide can induce apoptosis, a process of programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-5-4-6-18(9-14)23(20(24)13-26-3)12-17-11-16-8-7-15(2)10-19(16)22-21(17)25/h4-11H,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVNJBISWQPJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-7-methyl-quinolin-3-ylmethyl)-2-methoxy-N-m-tolyl-acetamide

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